2-(4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)-1-(4-methylpiperidin-1-yl)ethanone oxalate
Description
This compound is a heterocyclic molecule featuring a piperazine core substituted with a 4-(4-fluorophenyl)thiazol-2-ylmethyl group and a 4-methylpiperidin-1-yl ethanone moiety. The oxalate salt enhances its solubility and stability, which is critical for pharmacokinetic optimization. The piperazine and piperidine rings contribute conformational flexibility, which may influence receptor binding .
Properties
IUPAC Name |
2-[4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-1-(4-methylpiperidin-1-yl)ethanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN4OS.C2H2O4/c1-17-6-8-27(9-7-17)22(28)15-26-12-10-25(11-13-26)14-21-24-20(16-29-21)18-2-4-19(23)5-3-18;3-1(4)2(5)6/h2-5,16-17H,6-15H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPQXNRYQWLNFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2CCN(CC2)CC3=NC(=CS3)C4=CC=C(C=C4)F.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31FN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)-1-(4-methylpiperidin-1-yl)ethanone oxalate typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the fluorophenyl group. Subsequent steps involve the formation of the piperazine and piperidine rings, and finally, the coupling of these intermediates to form the target compound. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors or continuous flow systems. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and pH, would be essential to achieve consistent quality and efficiency. Additionally, purification techniques such as crystallization, distillation, and chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)-1-(4-methylpiperidin-1-yl)ethanone oxalate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, controlled temperatures, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes
Scientific Research Applications
2-(4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)-1-(4-methylpiperidin-1-yl)ethanone oxalate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)-1-(4-methylpiperidin-1-yl)ethanone oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares structural motifs with several arylpiperazine derivatives. Key analogues include:
Key Observations :
- Thiazole vs.
- Fluorophenyl vs. Trifluoromethylphenyl : The 4-fluorophenyl group may reduce metabolic degradation compared to bulkier trifluoromethyl groups, as seen in analogues .
- Oxalate Salt vs. Trifluoroacetate : The oxalate counterion (pKa ~1.2) may improve aqueous solubility relative to trifluoroacetate (pKa ~0.5), which is more lipophilic .
Physicochemical and Conformational Properties
- Ring Puckering: The piperazine and piperidine rings adopt chair or boat conformations depending on substitution.
- LogP and Solubility : The oxalate salt lowers the LogP (predicted ~2.5) compared to free base analogues (LogP ~3.8), enhancing bioavailability .
Q & A
Q. What are the key considerations for synthesizing 2-(4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)-1-(4-methylpiperidin-1-yl)ethanone oxalate?
The synthesis involves multi-step reactions, including:
- Coupling of thiazole and piperazine moieties : Requires precise temperature control (e.g., 60–80°C) and anhydrous solvents (e.g., DMF or DCM) to prevent side reactions .
- Oxalate salt formation : Acid-base reactions under controlled pH (3–4) to ensure salt stability .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) are critical for ≥95% purity .
Q. How is the molecular structure of this compound validated?
- Spectroscopic techniques :
- NMR (¹H, ¹³C, 2D-COSY) to confirm connectivity of thiazole, piperazine, and piperidinyl groups .
- HRMS for molecular formula verification (e.g., [M+H]⁺ at m/z 498.2345) .
- X-ray crystallography : Resolves stereochemistry and salt formation (oxalate counterion coordination) .
Q. What in vitro assays are recommended for initial bioactivity screening?
- Enzyme inhibition : Test against kinases (e.g., PI3K) or GPCRs (e.g., serotonin receptors) using fluorescence-based assays .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Solubility : Use HPLC to measure logP (target: 2–3 for optimal membrane permeability) .
Advanced Research Questions
Q. How can structural modifications improve pharmacokinetic properties?
- Piperazine substituents : Introducing electron-withdrawing groups (e.g., -CF₃) enhances metabolic stability by reducing CYP450 oxidation .
- Thiazole ring substitution : Methyl or fluorine at the 5-position increases blood-brain barrier penetration (logBB > 0.3) .
- Salt form optimization : Compare oxalate, hydrochloride, and mesylate salts for solubility (>50 mg/mL in PBS) and crystallinity .
Q. How should researchers address contradictory bioactivity data across cell lines?
- Mechanistic studies : Use RNA-seq to identify differential gene expression (e.g., apoptosis vs. survival pathways) in responsive vs. resistant lines .
- Off-target profiling : Screen against a panel of 50+ kinases/pharmacological targets to identify unintended interactions .
- Dose-response refinement : Test concentrations from 1 nM–100 µM with triplicate repeats to distinguish assay noise from true variability .
Q. What strategies optimize reaction yields in large-scale synthesis?
- Catalyst screening : Pd/C or Ni catalysts for Suzuki-Miyaura coupling (yield improvement: 60% → 85%) .
- Flow chemistry : Continuous flow reactors reduce reaction time (from 24 h to 2 h) and improve thiazole-piperazine coupling efficiency .
- In-line analytics : Implement PAT (Process Analytical Technology) with FTIR for real-time monitoring of intermediate formation .
Q. How can computational methods guide structure-activity relationship (SAR) studies?
- Docking simulations : Use AutoDock Vina to predict binding poses in kinase active sites (e.g., ATP-binding pocket of EGFR) .
- QSAR models : Develop regression models correlating substituent electronegativity with IC₅₀ values (R² > 0.85) .
- MD simulations : Assess oxalate salt stability in aqueous environments (RMSD < 2 Å over 100 ns) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
